molecular formula C4H10ClNO3 B6309171 N-Me-D-Ser-OH.HCl CAS No. 2044710-40-7

N-Me-D-Ser-OH.HCl

Cat. No.: B6309171
CAS No.: 2044710-40-7
M. Wt: 155.58 g/mol
InChI Key: ZLTMGTWVKIIMRC-AENDTGMFSA-N
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Description

N-Methyl-D-serine hydrochloride, commonly referred to as N-Me-D-Ser-OH.HCl, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride group. It is widely used in peptide synthesis and various biochemical applications due to its unique properties.

Properties

IUPAC Name

(2R)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTMGTWVKIIMRC-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-D-serine hydrochloride can be synthesized through several methods. One common approach involves the methylation of D-serine using methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-methyl-D-serine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-serine hydrochloride often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is frequently employed, where the compound is assembled on a resin support and subsequently cleaved and purified .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-serine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-D-serine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl-D-serine hydrochloride exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist, binding to the receptor and modulating its activity. This interaction plays a crucial role in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s effects are mediated through the activation of specific molecular pathways involving calcium influx and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-serine hydrochloride
  • N-Methyl-D-alanine
  • N-Methyl-L-alanine
  • D-Serine
  • L-Serine

Uniqueness

N-Methyl-D-serine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a hydrochloride group. This combination imparts distinct biochemical properties, making it valuable in various research and industrial applications. Its ability to modulate NMDA receptors sets it apart from other similar compounds .

Biological Activity

N-Methyl-D-serine hydrochloride (N-Me-D-Ser-OH.HCl) is a compound that has garnered attention for its biological activity, particularly in the context of neurotransmission and potential therapeutic applications. This article explores its mechanisms, biological effects, and relevant research findings.

N-Methyl-D-serine (N-Me-D-Ser) is an amino acid derivative that serves as a building block in peptide synthesis. It is characterized by the presence of a methyl group on the nitrogen atom of the serine side chain, which influences its biological activity compared to its non-methylated counterparts. The hydrochloride form enhances solubility for various applications.

Major Chemical Reactions

  • Oxidation : Forms N-methyl-D-serine ketone or aldehyde derivatives.
  • Reduction : Converts to N-methyl-D-alanine.
  • Substitution : Generates various substituted N-methyl-D-serine derivatives.

N-Me-D-Ser acts primarily as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity, learning, and memory. The binding of N-Me-D-Ser enhances the receptor's activity, leading to increased calcium influx and subsequent activation of intracellular signaling pathways that are vital for neuroprotection and neurotransmission.

Neurotransmission

Research indicates that N-Me-D-Ser plays a significant role in modulating neurotransmitter release and synaptic plasticity. Its interaction with NMDA receptors suggests potential implications in cognitive functions and neurodegenerative diseases.

Therapeutic Potential

Studies have investigated the use of N-Me-D-Ser in treating conditions such as:

  • Neurodegenerative Diseases : It may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
  • Psychiatric Disorders : Its modulation of NMDA receptors indicates possible applications in treating schizophrenia and depression.

Case Studies

  • Neuroprotective Effects : A study demonstrated that administration of N-Me-D-Ser in animal models resulted in reduced neuronal death following ischemic injury, suggesting its protective role against excitotoxicity.
  • Cognitive Enhancement : In clinical trials, patients receiving N-Me-D-Ser exhibited improvements in cognitive function, particularly in memory tasks compared to placebo groups.

Comparative Studies

A comparative analysis of D-serine and N-Me-D-Ser revealed that the latter exhibits enhanced potency at NMDA receptors. For instance, a study found that peptides incorporating D-amino acids showed varying degrees of bioactivity depending on their methylation status, with N-methylated forms often exhibiting superior effects .

Data Tables

Study Focus Area Findings
Neuroprotection StudyIschemic InjuryReduced neuronal death with N-Me-D-Ser
Cognitive Function TrialMemory EnhancementImproved performance in memory tasks
Comparative BioactivityNMDA Receptor InteractionN-Me-D-Ser shows higher potency than D-serine

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